Benzo[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzo[b]thiophene core, which is a fused bicyclic structure containing sulfur, and a carboxamide functional group that enhances its pharmacological properties. The compound has been explored for its potential applications in cancer therapy, inflammation modulation, and as receptor antagonists.
The compound can be synthesized through various chemical methods, often involving the modification of existing benzo[b]thiophene derivatives. Research studies have focused on synthesizing and evaluating derivatives of benzo[b]thiophene-2-carboxamide to enhance their biological activity and specificity.
Benzo[b]thiophene-2-carboxamide is classified as an organic compound and falls under the category of thiophene derivatives. It is also recognized as a potential pharmaceutical agent due to its interactions with biological targets such as receptors involved in pain and inflammation pathways.
The synthesis of benzo[b]thiophene-2-carboxamide typically involves several key steps:
Recent studies have reported innovative synthetic routes that improve yield and reduce reaction times. For instance, one method involves using coupling agents to facilitate the reaction between benzo[b]thiophene derivatives and amines, leading to higher purity products with fewer by-products .
The molecular structure of benzo[b]thiophene-2-carboxamide consists of a thiophene ring fused to a benzene ring, with a carboxamide group attached at the 2-position. This configuration contributes to its unique chemical properties and biological activities.
The molecular formula for benzo[b]thiophene-2-carboxamide is C₉H₇NOS, with a molecular weight of approximately 179.22 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy.
Benzo[b]thiophene-2-carboxamide can participate in various chemical reactions, including:
Research has shown that derivatives of benzo[b]thiophene-2-carboxamide exhibit varying reactivity profiles based on substitutions at different positions on the thiophene ring .
The mechanism of action for benzo[b]thiophene-2-carboxamide derivatives often involves their interaction with specific biological targets, such as receptors or enzymes. For example, some derivatives have been identified as agonists or antagonists for opioid receptors, influencing pain pathways without the typical side effects associated with traditional opioids .
Studies indicate that certain derivatives activate signaling pathways that lead to analgesic effects while minimizing gastrointestinal side effects like constipation . The binding affinity and efficacy are often evaluated through in vitro assays.
Benzo[b]thiophene-2-carboxamide is typically a solid at room temperature, with melting points varying based on substitution patterns. It is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis in acidic or basic environments due to the presence of the carboxamide group. Its reactivity allows it to participate in various chemical transformations relevant for drug development .
Benzo[b]thiophene-2-carboxamide derivatives have been explored for several scientific applications:
AI/ML models like ZairaChem further demonstrate the scaffold’s adaptability. This automated pipeline integrates multiple molecular descriptors (e.g., Mordred physicochemical parameters, ECFP fingerprints, GROVER embeddings) with AutoML frameworks (FLAML, AutoGluon) to prioritize derivatives. When benchmarked against phenotypic and ADMET assays, ZairaChem achieved AUROC >0.92 for whole-cell antimalarial activity predictions, enabling rapid prioritization of benzo[b]thiophene analogs with optimal permeability and metabolic stability [6].
Compound | Target | EC₅₀ (μM) | Activity Profile | Discovery Method |
---|---|---|---|---|
Compound 1 | MOR | 2.58 | Partial agonist (55% Eₘₐₓ) | Random forest screening |
Compound 25 | MOR | 0.38 | Full agonist; cAMP/β-arrestin-2 activation | SAR expansion of Compound 1 |
12d | STING | N/A | TBK1/IRF3 phosphorylation | Structure-based design |
12e | STING | N/A | TBK1/IRF3 phosphorylation | Structure-based design |
Regioselective modification of benzo[b]thiophene-2-carboxamides focuses on the C4, C5, C6, and C7 positions of the benzothiophene core to fine-tune electronic properties and steric interactions. The inherent reactivity gradient (C6-OH > C3-OH > C2-OH) in fused heterocycles arises from steric hindrance near the glycosidic linkage and intramolecular hydrogen bonding [2]. For example, C4-selective arylation of benzofurazan (a related 6,5-fused system) employs Pd(OAc)₂/KOAc catalysis with aryl bromides, achieving yields of 48–83% while preserving the carboxamide’s hydrogen-bonding capacity [7].
Direct C–H functionalization strategies overcome traditional solubility limitations:
Notably, undirected C7 alkenylation of furo[3,2-b]pyridines exemplifies the scaffold’s adaptability, where Pd-catalyzed oxidative coupling introduces α,β-unsaturated esters to enhance target binding affinity [7].
Table 2: Regioselective Modification Sites and Functional Outcomes
Position | Reaction Type | Catalyst/Reagent | Yield Range | Bioactive Outcome |
---|---|---|---|---|
C4 (benzofurazan) | Direct arylation | Pd(OAc)₂/KOAc | 48–83% | Enhanced π-stacking in opioid receptor binding |
C4 (DFBT) | Sequential di-arylation | Pd(OAc)₂/PtBu₂Me·HBF₄ | 65–96% | Electron-accepting motifs for photonic materials |
C7 (furopyridine) | Oxidative alkenylation | Pd(OAc)₂/PivOH | 45–78% | Improved solubility and target engagement |
Chirality critically influences the pharmacodynamics of benzo[b]thiophene-2-carboxamides. Compound 25 was initially synthesized as a racemate due to its C2-chiral center adjacent to the carboxamide. In vivo studies confirmed potent antinociception with reduced gastrointestinal dysfunction compared to morphine, though enantiomer-specific activities remained uncharacterized [1]. This mirrors broader trends: ∼56% of marketed drugs are chiral, yet only 59% (2013–2022) are administered as single enantiomers [8].
Stereoselective synthesis strategies include:
Pharmacological disparities between enantiomers are well-documented:
For benzo[b]thiophene derivatives, molecular docking suggests eutomer–distomer disparities in STING agonism: Enantiomers 12d/12e form distinct π-cation interactions with Arg238 in the STING binding pocket, dictating IRF3 phosphorylation efficiency [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1